Decyl glycinate
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Overview
Description
Preparation Methods
The synthesis of Decyl glycinate typically involves the esterification of glycine with decanol. This can be achieved through a dehydration reaction, where glycine and decanol are heated together, often in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Decyl glycinate undergoes various chemical reactions typical of esters and amino acids. Some of the key reactions include:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and decanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Aminolysis: Reaction with amines can convert the ester into an amide.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Decyl glycinate has several scientific research applications:
Origins of Life Studies: It has been studied as a model for prebiotic membrane formation, providing insights into the origins of life on Earth.
Biochemistry: Its ability to form membranes makes it useful in studying cell membrane dynamics and interactions.
Mechanism of Action
The mechanism of action of Decyl glycinate involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Decyl glycinate can be compared with other amino acid esters, such as:
Alanine decyl ester: Similar in structure but derived from alanine instead of glycine.
Serine decyl ester: Contains an additional hydroxyl group, providing different chemical properties.
Glutamic acid decyl ester: Contains two carboxyl groups, making it more acidic and reactive.
The uniqueness of this compound lies in its simplicity and the balance between hydrophilic and hydrophobic properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
decyl 2-aminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIETZIVEPSUWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.